An In-Depth Technical Guide to the Synthesis and Characterization of 6-((Methylthio)methyl)piperazin-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-((Methylthio)methyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel heterocyclic compound, 6-((Methylthio)methyl)piperazin-2-one. While specific literature on this molecule is sparse, this document leverages established principles in organic synthesis and analytical chemistry to present a robust, predictive, and practical guide for researchers, scientists, and drug development professionals. The guide outlines a plausible synthetic pathway, details expected physicochemical properties, and provides step-by-step protocols for spectroscopic and chromatographic analysis. Furthermore, it explores potential biological activities based on the pharmacology of related structural motifs and addresses critical safety and handling considerations for organosulfur compounds. This document is designed to serve as a foundational resource for any research program undertaking the study of this or structurally similar piperazin-2-one derivatives.
Introduction and Rationale
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including two nitrogen atoms for substitution, often confer favorable pharmacokinetic profiles.[1] The piperazin-2-one (a lactam derivative of piperazine) offers a distinct structural motif with potential for forming key hydrogen bond interactions with biological targets.[2] The incorporation of a methylthiomethyl (-CH₂SCH₃) group introduces a flexible, lipophilic, and metabolically interesting side chain. Thioethers are present in various biologically active molecules and can undergo oxidation to sulfoxides and sulfones, potentially modulating the compound's activity and solubility.[3]
Given the therapeutic potential of piperazine derivatives in areas such as oncology, infectious diseases, and central nervous system disorders, the synthesis and characterization of novel analogs like 6-((Methylthio)methyl)piperazin-2-one are of significant scientific interest.[4][5] This guide provides the necessary theoretical and practical framework to enable its synthesis and thorough characterization.
Proposed Synthesis Pathway
A logical and efficient synthetic route to 6-((Methylthio)methyl)piperazin-2-one can be envisioned starting from a suitable chiral amino acid, enabling stereochemical control if desired. A plausible multi-step synthesis is outlined below.
Diagram of Proposed Synthesis
Caption: Proposed multi-step synthesis of 6-((Methylthio)methyl)piperazin-2-one.
Experimental Rationale and Protocol
This synthetic strategy is predicated on building the key carbon framework from a readily available chiral precursor, followed by sequential introduction of the necessary nitrogen and sulfur functionalities, culminating in a cyclization step.
Step 1: Synthesis of N-Boc-Serinol
-
Rationale: The synthesis begins with the reduction of the carboxylic acid moiety of a protected serine derivative to a primary alcohol. Lithium borohydride is a suitable reagent for this transformation, being less reactive than LiAlH₄ and compatible with the ester and Boc protecting group.
-
Protocol:
-
Dissolve N-Boc-Serine methyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add Lithium Borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully by the slow addition of water, followed by extraction with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Introduction of the Methylthio Group
-
Rationale: The primary alcohol is first converted to a good leaving group, such as a mesylate. Subsequent nucleophilic displacement with sodium thiomethoxide will install the desired methylthioether.[6]
-
Protocol:
-
Dissolve N-Boc-Serinol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous Dichloromethane (DCM).
-
Cool to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in Dimethylformamide (DMF) and add sodium thiomethoxide (NaSMe, 1.5 eq).
-
Stir at room temperature for 8-12 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. Purify the product by column chromatography.
-
Step 3 & 4: Azide Introduction, Reduction, and Cyclization
-
Rationale: The remaining alcohol is activated as a mesylate and displaced with an azide, a precursor to the primary amine. Staudinger reduction or catalytic hydrogenation will reduce the azide to the amine. Subsequent removal of the Boc protecting group will yield a diamine which can be induced to cyclize under thermal conditions to form the lactam.[7][8]
-
Protocol:
-
Repeat the mesylation procedure from Step 2 on the product from Step 2.
-
Displace the mesylate with sodium azide (NaN₃, 3.0 eq) in DMF at elevated temperature (e.g., 60-80 °C).
-
After workup and purification, dissolve the azido intermediate in methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir until the reaction is complete (monitored by TLC or IR spectroscopy for disappearance of the azide peak).
-
Filter off the catalyst and concentrate the filtrate.
-
Treat the crude amine with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
After evaporation of the solvent and TFA, the resulting diamine can be cyclized by heating in a high-boiling point solvent under high dilution conditions to favor intramolecular cyclization over polymerization.
-
Physicochemical and Spectroscopic Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 6-((Methylthio)methyl)piperazin-2-one.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₁₂N₂OS | Based on the chemical structure. |
| Molecular Weight | 160.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other simple piperazinone derivatives.[2] |
| Melting Point | 120 - 140 °C (estimated) | Expected to be a crystalline solid with a melting point in the range of similar heterocyclic amides.[2] |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, CHCl₃) | The presence of amide and amine functionalities suggests solubility in polar solvents.[9] |
| LogP | ~0.5 (estimated) | A balance between the polar piperazinone core and the more lipophilic methylthiomethyl side chain. |
| TPSA | 58.6 Ų (estimated) | Calculated based on the functional groups present. |
Spectroscopic Analysis Workflow
Caption: A typical workflow for the comprehensive characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR):
-
Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
~7.0-8.0 ppm (broad singlet, 1H): Amide N-H proton.
-
~3.0-3.8 ppm (multiplets, 5H): Protons on the piperazine ring (CH and CH₂ groups).
-
~2.5-2.8 ppm (doublet of doublets, 2H): Methylene protons adjacent to the sulfur (-CH₂S-).
-
~2.1 ppm (singlet, 3H): Methyl protons of the thioether (-SCH₃).
-
~1.5-2.5 ppm (broad singlet, 1H): Amine N-H proton.
-
-
Rationale: The amide proton is expected to be downfield due to deshielding. The ring protons will be in the typical aliphatic amine region, with complex splitting patterns due to coupling with each other. The methyl group on the sulfur will be a sharp singlet.[4]
-
-
¹³C NMR (Carbon NMR):
-
Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
~170 ppm: Carbonyl carbon (C=O) of the lactam.
-
~40-60 ppm: Four signals corresponding to the carbon atoms of the piperazine ring.
-
~35 ppm: Methylene carbon adjacent to the sulfur (-CH₂S-).
-
~15 ppm: Methyl carbon of the thioether (-SCH₃).
-
-
Rationale: The carbonyl carbon is characteristic and appears significantly downfield. The other aliphatic carbons will be in the expected upfield region.[10]
-
-
2D NMR (COSY, HSQC):
-
COSY (Correlation Spectroscopy): Will be crucial to establish the connectivity of the protons on the piperazine ring and the methylthiomethyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
Mass Spectrometry (MS)
MS provides the molecular weight and information about the fragmentation pattern, which is a fingerprint of the molecule.
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Expected Result: The exact mass of the protonated molecule [M+H]⁺ should be observed, confirming the elemental composition (C₆H₁₃N₂OS⁺).
-
-
Fragmentation Pattern (MS/MS):
-
Rationale: The piperazine ring is expected to be a major site of fragmentation. Common fragmentation pathways include cleavage of the piperazine ring and loss of the side chain.[11]
-
Predicted Fragments:
-
Loss of the methylthiomethyl group (-CH₂SCH₃).
-
Cleavage of the piperazine ring leading to characteristic fragments with m/z values of 43, 56, or 70.[11]
-
Loss of the methylthio group (-SCH₃).
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Predicted Characteristic Absorptions:
-
~3300-3400 cm⁻¹ (sharp/broad): N-H stretching of the secondary amine and amide.
-
~2850-2950 cm⁻¹ (sharp): C-H stretching of the aliphatic groups.
-
~1650-1680 cm⁻¹ (strong, sharp): C=O stretching of the lactam (amide I band). This is a key diagnostic peak.[12][13]
-
~1510-1550 cm⁻¹ (moderate): N-H bending of the amide (amide II band).
-
~600-700 cm⁻¹ (weak): C-S stretching.
-
Purity Assessment: Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the standard method for assessing the purity of non-volatile organic compounds.
-
Protocol:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Purity Calculation: Purity is determined by the area percentage of the main peak.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS can be used if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.[14]
-
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Program: A temperature gradient to ensure good separation.
-
Detection: Mass spectrometry (Electron Ionization - EI) to provide both retention time and mass spectral data for peak identification.
-
-
Potential Biological Activities and Applications
While the specific biological profile of 6-((Methylthio)methyl)piperazin-2-one is unknown, its structural components suggest several areas for investigation.
-
Anticancer Activity: Many piperazine and piperazinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism can involve the inhibition of key signaling pathways or enzymes involved in cell proliferation.[4]
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is found in some antimicrobial and antifungal agents. The introduction of a sulfur-containing side chain could modulate this activity.[15]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their CNS activity, including antipsychotic, antidepressant, and anxiolytic effects. This is often mediated through interactions with dopamine and serotonin receptors.
-
Enzyme Inhibition: The structure could be a starting point for developing inhibitors of various enzymes. For instance, thioether-containing compounds have been investigated as inhibitors of enzymes like α-glucosidase.[16]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. The following guidelines should be strictly adhered to when handling 6-((Methylthio)methyl)piperazin-2-one and related intermediates.
-
General Precautions:
-
Organosulfur Compound Specifics:
-
Odor: While the thioether in the target molecule is less odorous than thiols, some synthetic intermediates (like sodium thiomethoxide) are highly malodorous. All reactions involving such reagents should be conducted with extreme care to contain odors. Waste should be quenched with an oxidizing agent like bleach before disposal.
-
Toxicity: Assume the compound is hazardous until proven otherwise. Many organosulfur compounds can be irritants or toxic.
-
-
Waste Disposal:
-
All chemical waste must be disposed of according to institutional and local regulations.
-
Segregate halogenated and non-halogenated waste streams.
-
Quench reactive reagents before disposal.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, roadmap for the synthesis and characterization of 6-((Methylthio)methyl)piperazin-2-one. By following the proposed synthetic route and the detailed analytical protocols, researchers can confidently produce and validate this novel compound. The structural motifs present suggest that it is a promising candidate for biological screening in various therapeutic areas. The protocols and data presented herein are designed to be a self-validating system, ensuring scientific integrity and providing a solid foundation for future research and development endeavors involving this and related piperazin-2-one derivatives.
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